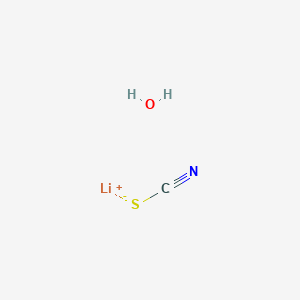
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a versatile chemical compound with the molecular formula C4H5ClO4S2 and a molecular weight of 216.67 g/mol . It is commonly used as a building block in organic synthesis due to its unique chemical properties . The compound is characterized by its sulfonyl chloride group and the presence of a thiophene ring, which contribute to its reactivity and utility in various chemical reactions .
Mecanismo De Acción
Target of Action
It is often used as a versatile building block in chemical synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to synthesize.
Mode of Action
As a sulfonyl chloride compound, it likely acts as an electrophile, reacting with nucleophiles in chemical synthesis .
Action Environment
It is known that the compound should be stored at a temperature between 28°c .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide typically involves the oxidation of dihydrothiophene derivatives. One common method includes the use of oxidizing agents such as potassium peroxodisulfate or oxalyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired product quality . The reaction conditions are optimized to maximize yield and minimize production costs, making the compound commercially viable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation Reactions: The thiophene ring can be further oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form thiol derivatives under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfone Derivatives: Result from oxidation reactions of the thiophene ring.
Thiol Derivatives: Produced via reduction reactions.
Aplicaciones Científicas De Investigación
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
3-Thiophenesulfonyl Chloride, 2,5-Dihydro-, 1,1-Dioxide: Shares similar reactivity and applications.
2,3-Dihydrothiophene 1,1-Dioxide: Used in organic synthesis and has similar chemical properties.
Uniqueness: 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is unique due to its specific reactivity profile and the presence of both a sulfonyl chloride group and a thiophene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQNDSUSUMJBLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378202 |
Source


|
| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112161-61-2 |
Source


|
| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Furo[3,2-b]pyridine-2-carbonitrile](/img/structure/B40120.png)


![[1,2,4]Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)
![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)


![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)


